4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline
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Overview
Description
4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline is a complex organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is synthesized through a series of reactions, including alkylation and cyclization.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.
Phosphorylation: The phosphoryl group is added using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3).
Coupling with Dimethylaniline: The final step involves coupling the phosphorylated intermediate with N,N-dimethylaniline under conditions that promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The amino and phosphoryl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia, amines, phosphorylating agents (POCl3, PCl3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline exerts its effects involves interactions with specific molecular targets and pathways. The amino and phosphoryl groups can interact with enzymes and receptors, modulating their activity. The cyclohexyl ring and dimethylaniline moiety contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(aminomethyl)-2-methylpyrimidine
- 4-amino-2-hydroxy-5-methylpyrimidine
- 4-amino-2-methylpyrimidin-5-yl
Uniqueness
4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexyl ring and the phosphoryl group distinguishes it from other similar compounds, providing it with unique chemical and biological properties.
Properties
IUPAC Name |
4-[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N2O2P/c1-13(2)17-11-6-14(3)12-18(17)22-23(19,21)16-9-7-15(8-10-16)20(4)5/h7-10,13-14,17-18H,6,11-12H2,1-5H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJHUUWPPUDIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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